molecular formula C14H17N5O3S2 B2500834 1-(Tert-butyl)-3-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 898436-83-4

1-(Tert-butyl)-3-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No. B2500834
M. Wt: 367.44
InChI Key: OBSAIKUBEKKQQG-UHFFFAOYSA-N
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Description

The compound “1-(Tert-butyl)-3-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea” is a complex organic molecule that contains several functional groups, including a tert-butyl group, a nitrobenzyl group, a thiadiazol group, and a urea group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrobenzyl and thiadiazol groups suggests potential sites of reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The nitrobenzyl group, for example, could potentially undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could affect its polarity and solubility .

Scientific Research Applications

Herbicidal Activities and Selectivity

Research on thiadiazolyl urea derivatives, such as 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea, has demonstrated significant herbicidal activities with selective action between different plant species. The selectivity has been attributed to differences in the rates of N-demethylation processes within the plants, suggesting a mechanism of action that could be exploited for targeted weed control in agricultural settings (Lee & Ishizuka, 1976).

Antimicrobial and Antitumor Properties

Compounds bearing the 1,3,4-thiadiazol-2-yl moiety have been explored for their potential in medical applications, particularly in antimicrobial and antitumor therapies. For instance, derivatives of 1,2,3-Triazole with heterocyclic compounds on the ring have shown significant anti-malignant activities against HepG2 and MOLT-3 cell lines, indicating their potential utility in cancer chemotherapy (Hassan, 2020). Additionally, the synthesis of 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation suggests an efficient method for producing compounds with potential bioactivities (Li & Chen, 2008).

Fungicidal Activities

The synthesis and characterization of N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea have revealed excellent fungicidal activities against several pathogens, showcasing the potential of such compounds in addressing fungal diseases (Song et al., 2008).

Photodegradation Studies

Studies on the photodegradation of 1,3,4-thiadiazole-urea herbicides have provided insights into the environmental behavior and degradation pathways of these compounds, which is crucial for evaluating their ecological impact and optimizing their use in outdoor applications (Moorman et al., 1985).

Mechanisms of Activation and Inactivation in Plants

Investigations into the activation and inactivation mechanisms of physiologically active substances in plants have shed light on how thiadiazolyl urea derivatives function as herbicides. This research helps in understanding the biochemical interactions within plants and could lead to the development of more effective and environmentally friendly agricultural chemicals (Ishizuka et al., 1971).

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promise in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

1-tert-butyl-3-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S2/c1-14(2,3)16-11(20)15-12-17-18-13(24-12)23-8-9-5-4-6-10(7-9)19(21)22/h4-7H,8H2,1-3H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSAIKUBEKKQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-3-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea

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